1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one” is a chemical compound that belongs to the class of isoindolines . Isoindolines are a type of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered heterocyclic ring with two nitrogen atoms . The exact 3D structure could not be found in the search results.
Scientific Research Applications
Combustion Model for Butanol Isomers
Research on butanol isomers, such as 1-butanol, iso-butanol, and 2-butanol, focuses on their potential as bio-derived alternatives or blending agents for conventional fuels. A comprehensive chemical kinetic combustion model has been developed to understand better the combustion chemistry of linear and branched alcohols. This model elucidates the dominant reaction pathways under various pressures and temperatures, highlighting the differences in combustion properties among the butanol isomers due to their structural features (Sarathy et al., 2012).
Pentanol Isomer Synthesis in Microorganisms
The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, via metabolic engineering in microbial strains, demonstrates the potential application of these chemicals as biofuels. This approach signifies the importance of structural variations in achieving different chemical properties and applications, potentially relevant to understanding the applications of "1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one" (Cann & Liao, 2009).
Iridium(I) and Rhodium(I) Complexes in Isomerization
The rapid isomerization of allylic alcohols to produce ketones at room temperature using iridium(I) and rhodium(I) complexes illustrates the catalytic potential of specific metal complexes in modifying organic compounds. This research could be indirectly related to understanding the chemical behavior and applications of "this compound" in the presence of catalysts (Chin et al., 1988).
Cyclisation of Methylindolylbutanols
The study on the cyclization of 1- and 2-methylindolylbutanols to form spirocyclic and carbazole structures under specific conditions might offer insights into the chemical transformations and potential applications of structurally complex molecules like "this compound" (Jackson & Naidoo, 1973).
Mechanism of Action
Target of Action
It is known that similar compounds, such as lenalidomide, a derivative of thalidomide, act as a ligand of ubiquitin e3 ligase cereblon . This enzyme plays a crucial role in the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .
Mode of Action
If we consider the action of similar compounds, they bind to their target proteins and induce the enzyme to degrade specific transcription factors . This interaction results in changes in the transcriptional activity of the cell, affecting the expression of various genes.
Biochemical Pathways
Based on the action of similar compounds, it can be inferred that the compound may influence pathways related to protein degradation and transcriptional regulation .
Result of Action
Based on the action of similar compounds, it can be inferred that the compound may lead to changes in gene expression due to its influence on transcription factors .
Future Directions
The future directions for research on “1-(2,3-dihydro-1H-isoindol-2-yl)butan-1-one” and similar compounds could involve exploring their potential applications in medicine, given the broad range of biological activities exhibited by isoindoline derivatives . Further studies could also focus on developing more efficient synthesis methods for these compounds.
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-5-12(14)13-8-10-6-3-4-7-11(10)9-13/h3-4,6-7H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXORYKMRVCSULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.